molecular formula C10H11BrO2 B13901971 4-(1-Bromopropyl)benzoic acid

4-(1-Bromopropyl)benzoic acid

Cat. No.: B13901971
M. Wt: 243.10 g/mol
InChI Key: CDDSICJHYZLYFK-UHFFFAOYSA-N
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Description

4-(1-Bromopropyl)benzoic acid is an organic compound that belongs to the class of benzoic acids substituted with a bromopropyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Bromopropyl)benzoic acid typically involves the bromination of 4-propylbenzoic acid. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(1-Bromopropyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The propyl side chain can be oxidized to form carboxylic acids or other functional groups.

    Reduction Reactions: The compound can be reduced to form the corresponding alkylbenzoic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Major Products Formed

    Substitution: Formation of 4-(1-azidopropyl)benzoic acid or 4-(1-thiocyanatopropyl)benzoic acid.

    Oxidation: Formation of 4-(1-carboxypropyl)benzoic acid.

    Reduction: Formation of 4-propylbenzoic acid.

Scientific Research Applications

4-(1-Bromopropyl)benzoic acid has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

    Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.

    Biological Studies: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 4-(1-Bromopropyl)benzoic acid involves its reactivity as a brominated compound. The bromine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways depend on the specific reactions it undergoes, such as nucleophilic substitution or radical reactions .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromobenzoic acid
  • 4-(1-Chloropropyl)benzoic acid
  • 4-(1-Iodopropyl)benzoic acid

Comparison

4-(1-Bromopropyl)benzoic acid is unique due to the presence of the bromopropyl group, which imparts specific reactivity compared to other halogenated benzoic acids. The bromine atom is more reactive in substitution reactions compared to chlorine or iodine, making it a preferred intermediate in certain synthetic pathways .

Properties

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

4-(1-bromopropyl)benzoic acid

InChI

InChI=1S/C10H11BrO2/c1-2-9(11)7-3-5-8(6-4-7)10(12)13/h3-6,9H,2H2,1H3,(H,12,13)

InChI Key

CDDSICJHYZLYFK-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)C(=O)O)Br

Origin of Product

United States

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